5-Methylundecane

描述

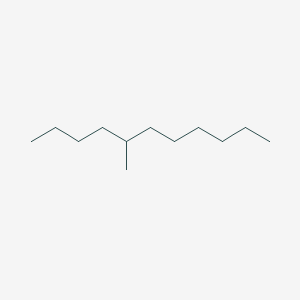

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-8-9-11-12(3)10-7-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULNVKABFWNUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015959 | |

| Record name | 5-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-70-8 | |

| Record name | 5-Methylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylundecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 5 Methylundecane

Catalytic Oligomerization and Hydrogenation Routes

Catalytic oligomerization, followed by hydrogenation, represents a primary pathway for the synthesis of 5-methylundecane. This approach allows for the controlled assembly of carbon chains to achieve the desired molecular architecture.

A well-documented route to this compound involves the oligomerization of 1-hexene (B165129). This process typically utilizes a catalyst system comprising zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and methylaluminoxane (B55162) (MAO) to oligomerize 1-hexene. acs.org This reaction yields 5-methyleneundecane, which is a dimer of 1-hexene. acs.org The resulting 5-methyleneundecane is then subjected to a hydrogenation step, commonly performed over a 10% palladium on carbon (Pd/C) catalyst, to produce this compound. acs.org This two-step process can achieve high purity for the dimer (>95%) and subsequently for this compound, with 5-methyl-7-butyltridecane being a minor impurity (approximately 5%). acs.org

The initial 1-hexene precursor itself can be derived from ethylene (B1197577) through selective trimerization catalyzed by systems based on titanium, chromium, tantalum, or zirconium. google.com This highlights a pathway from bio-derived feedstocks to the final branched alkane.

Ziegler-Natta catalysts are instrumental in the oligomerization step of this compound synthesis. These catalysts are widely known for their ability to polymerize α-olefins with high linearity and stereoselectivity. libretexts.orgbyjus.comwikipedia.org In the context of this compound, homogeneous Ziegler-Natta catalysts, particularly those based on group 4 metals like zirconium, are employed. byjus.comwikipedia.orgnih.gov The catalytic system composed of Cp₂ZrCl₂ and methylaluminoxane (MAO) is a prime example of such a system used for the oligomerization of 1-hexene. acs.orggoogle.com This type of catalyst facilitates the controlled dimerization of 1-hexene to form 5-methyleneundecane, a crucial intermediate. acs.org

Palladium-catalyzed hydrogenation is a critical final step in the synthesis of this compound, converting unsaturated precursors into the desired saturated alkane. After the oligomerization of 1-hexene yields 5-methyleneundecane, this olefin is hydrogenated over 10% Pd/C to form this compound. acs.org Palladium on carbon (Pd/C) is a commonly utilized heterogeneous catalyst for the hydrogenation of carbon-carbon double bonds in alkenes to produce alkanes. libretexts.orgacs.orgrsc.org This process typically involves the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the double bond. libretexts.org Other palladium-based systems, such as palladium(II) chloride in conjunction with zinc powder and organic acids, have also been demonstrated for the catalytic transfer hydrogenation of various alkenes. ajol.info Furthermore, this compound can result from the deoxygenation of ketones like 7-methyl-5-undecanone, which can be achieved through hydrogenation processes. sciengine.com

Application of Ziegler-Natta Catalyst Systems

Organometallic Approaches in this compound Synthesis

Organometallic chemistry plays a pivotal role in the precise construction of the this compound structure, particularly through the use of zirconium-based catalyst systems.

Zirconium-based catalyst systems, notably those involving zirconocene dichloride (Cp₂ZrCl₂) and methylaluminoxane (MAO), are central to the organometallic synthesis of this compound precursors. This homogeneous catalyst system is highly effective for the oligomerization of 1-hexene, leading to the formation of 5-methyleneundecane. acs.orgcosmic-etn.eusim2.beresearchgate.net MAO acts as an activator for the zirconocene precursor, forming active species that facilitate olefin oligomerization. researchgate.netuu.nl Research indicates that the Cp₂ZrCl₂-HAlBuⁱ₂-MAO-1-hexene system is effective in producing vinylidene dimers from 1-hexene with high yield and selectivity. researchgate.net The mechanism often involves the formation of Zr,Zr- and Zr,Al-hydride intermediates, which are key to the alkene dimerization and oligomerization processes. researchgate.net These metallocene/MAO catalysts are valued for their ability to control the molecular weight and architecture of the resulting oligomers, making them crucial for tailoring the properties of the final hydrocarbon products. nih.gov

Table 1: Key Synthetic Parameters and Outcomes for this compound Production

| Precursor | Catalyst System | Intermediate Product | Final Product | Purity/Yield | Notes | Source |

| 1-Hexene | Cp₂ZrCl₂/MAO (Oligomerization), 10% Pd/C (Hydrogenation) | 5-Methyleneundecane | This compound | >95% purity for dimer; ca. 5% 5-methyl-7-butyltridecane impurity in final product | Two-step process, high purity. | acs.org |

| Ethanol (B145695) | (via 1-Hexene) Ziegler-Natta catalyst system (Oligomerization), Hydrogenation, Distillation | Oligomers (Dimers, Trimers) | This compound (C12) | Not specified for this compound directly, but C12 fraction isolated | Renewable pathway. | google.com |

| 7-Methyl-5-undecanone | Pd/ZrO₂ (Hydrodeoxygenation) | - | This compound | Main product for all catalysts is 7-methyl-5-undecanone; this compound results from its deoxygenation. | Part of a cascade reaction from bio-derived acids. | sciengine.com |

Formation of Thiol Derivatives and Related Organosulfur Compounds

The derivatization of this compound into thiol and organosulfur compounds often originates from the thiolation of a 1-hexene vinylidene dimer, a precursor that allows for the controlled introduction of sulfur functionalities.

5-(Methylsulfanylmethyl)undecane is an anti-Markovnikov product derived from the thiolation of a 1-hexene vinylidene dimer. The synthetic approach involves a hydroalumination reaction, followed by the subsequent replacement of the organoaluminum function with a sulfur moiety. This replacement is typically achieved through reactions with sulfur-containing reagents such as thiourea (B124793) or dimethyl disulfide. This method generally provides 5-(methylsulfanylmethyl)undecane in moderate yields. wikipedia.orgnih.gov

In contrast to 5-(methylsulfanylmethyl)undecane, this compound-5-thiol is a Markovnikov product, characterized by the thiol group being located at the more substituted carbon atom. Its production involves the reaction of a vinylidene dimer with phosphorus pentasulfide (P₂S₅). This reaction is carried out in the presence of catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which plays a role in selectively directing the reaction to yield the tertiary thiol. This synthetic route can achieve yields of up to 77% for this compound-5-thiol. wikipedia.orgnih.gov This tertiary thiol is of particular interest for its potential as a stabilizer in the synthesis of metal nanoparticles.

Synthesis of 5-(Methylsulfanylmethyl)undecane

Role of this compound Derivatives in Nanomaterial Synthesis

The unique properties of this compound derivatives, especially its thiol forms, make them valuable in the realm of nanomaterial synthesis, particularly for the production and stabilization of metal nanoparticles.

This compound-5-thiol has been effectively utilized in the synthesis of gold nanoparticles (AuNPs). The methodology involves the reaction of chloroauric acid (HAuCl₄·nH₂O) with organoaluminum compounds, such as HAlBui₂ or AlR₃ (where R can be methyl, ethyl, or isobutyl), in various organic solvents. This initial reaction is followed by a hydrolysis step conducted in the presence of this compound-5-thiol. wikipedia.org

This synthetic approach allows for the production of AuNPs with particle sizes ranging from 2 to 20 nm. The specific structure of the organoaluminum reagent and the nature of the solvent significantly influence both the particle sizes and their distribution. For instance, the smallest particle sizes, within the 2 to 20 nm range, have been observed when HAuCl₄ is reduced using HAlBui₂. wikipedia.org

The resulting gold nanoparticles are thoroughly characterized using advanced analytical techniques, including scanning transmission electron microscopy (STEM), photon cross-correlation spectroscopy (PCCS), X-ray photoelectron spectroscopy (XPS), and UV–Vis spectroscopy, to confirm their size, morphology, and composition. wikipedia.org The demand for aliphatic thiols like this compound-5-thiol in materials chemistry is high, largely due to their crucial role in the preparation and stabilization of AuNPs. The electronic and steric factors contributed by the thiol ligand are known to profoundly affect the properties of the synthesized nanoparticles.

Natural Occurrence and Biogenetic Pathways of 5 Methylundecane

Presence in Plant Volatile Organic Compound Profiles

5-Methylundecane is a constituent of the volatile organic compound (VOC) profiles of several plant species, contributing to their characteristic scents and chemical compositions.

Essential Oils of Medicinal and Aromatic Plants

The compound has been identified in the essential oils extracted from various medicinal and aromatic plants. For instance, in a comparative study of the essential oil composition of Buddleja asiatica Lour. and Buddleja davidii Franchet, this compound was found to be a significant component. In B. asiatica oil, it constituted 10.62% of the total identified components, while in B. davidii essential oil, its concentration was higher at 13.67% greenpharmacy.inforesearchgate.netgreenpharmacy.inforesearchgate.net. Both essential oils were predominantly composed of hydrocarbons greenpharmacy.info.

Furthermore, this compound has been detected in the volatile and semi-volatile oil content of Isatis tinctoria L., commonly known as woad. Analysis of the leaf content of Isatis tinctoria revealed this compound at a concentration of 3.93% researchgate.netresearchgate.net.

| Plant Species | Compound | Concentration (%) | Source |

|---|---|---|---|

| Buddleja asiatica Lour. | This compound | 10.62 | Essential Oil (Aerial Parts) greenpharmacy.inforesearchgate.netgreenpharmacy.inforesearchgate.net |

| Buddleja davidii Franchet. | This compound | 13.67 | Essential Oil (Aerial Parts) greenpharmacy.inforesearchgate.netgreenpharmacy.inforesearchgate.net |

| Isatis tinctoria L. | This compound | 3.93 | Volatile Oil (Leaf) researchgate.netresearchgate.net |

Phytochemical Analysis of Plant Extracts

Beyond essential oils, this compound has also been identified through the phytochemical analysis of various plant extracts. In the ethyl acetate (B1210297) fraction of Vernonia calvoana, this compound was identified as one of eighteen different phytochemical compounds, present at a concentration of 0.74% researchgate.netacademicjournals.orgresearchgate.net.

In Stevia rebaudiana Bertoni, a plant widely known for its sweetening compounds, this compound was identified among the volatile compounds in dried stevia leaf powder. It was noted to occur at low concentrations alongside other compounds such as 1-docosanol, hexanoic acid, and trans-β-ionone bioline.org.brresearchgate.netresearchgate.net.

Additionally, this compound has been reported from the aerial parts of Ludwigia stolonifera cabidigitallibrary.org. A detailed volatile profiling of Ludwigia stolonifera aerial parts and roots using volatile solvent extraction (VSE-GC-MS/MS) confirmed the presence of this compound at a relative percentile of 1.19% in the aerial part hexane (B92381) extract acs.orgnih.govresearchgate.net.

| Plant Species | Compound | Concentration (%) / Relative Percentile | Source |

|---|---|---|---|

| Vernonia calvoana | This compound | 0.74 | Ethyl Acetate Fraction (Leaves) researchgate.netacademicjournals.orgresearchgate.net |

| Stevia rebaudiana Bertoni | This compound | Low concentration | Dried Leaf Powder bioline.org.brresearchgate.netresearchgate.net |

| Ludwigia stolonifera | This compound | 1.19 (Aerial Part Hexane Extract) | Aerial Parts and Roots cabidigitallibrary.orgacs.orgnih.govresearchgate.net |

Formation via Thermal Degradation Processes in Natural Products

This compound can also arise from the thermal degradation of other natural compounds, particularly in food systems subjected to heat treatment.

Derivation from Carotenoids in Food Systems

This compound is recognized as an aroma compound that can be derived from the thermal degradation of carotenoids pharmaffiliates.comchemicalbook.combioberrylabs.comregentsciences.com. This phenomenon has been specifically observed in cashew apple juice models, where heating processes lead to the breakdown of carotenoids and the subsequent formation of various volatile compounds, including this compound pharmaffiliates.comchemicalbook.combioberrylabs.comregentsciences.comresearchgate.net.

Detection in Toasted Food Products

The presence of this compound has been noted in toasted food products, indicating its formation during heat-induced processing. For example, it has been identified among the volatile compounds present in pinole samples scielo.org.mxunirioja.esresearchgate.net. Pinole, a traditional food made from toasted maize, undergoes thermal processes that contribute to its unique aroma profile, which includes compounds like this compound scielo.org.mxunirioja.esresearchgate.net.

Microbial Biotransformation and Biodegradation Products

This compound has been investigated in the context of microbial processes, particularly concerning its biotransformation and as a product within biodegradation pathways. Yarrowia lipolytica strains, including those with intact and disrupted β-oxidation pathways and expressing additional cytochrome P450 reductase (CPR) and CYP52F1 genes, have been studied for their ability to biotransform this compound ufs.ac.zaufs.ac.za. These studies have shown that Y. lipolytica strains can accumulate the full-length dioic acid from this compound and further break it down into shorter chain dioic acids such as 5-methylnonanedioic acid, 3-methylheptanedioic acid, and 3-methylpentanedioic acid ufs.ac.za.

Furthermore, this compound has been detected as a component in used synthetic lubricating oil before biodegradation, suggesting its presence in complex hydrocarbon mixtures that can be subject to microbial degradation ui.ac.idkemdikbud.go.id. While its direct formation as a primary biodegradation product is less common, its presence in such mixtures indicates its role as a substrate or an intermediate in broader microbial degradation processes of branched alkanes ui.ac.idkemdikbud.go.idnih.govtandfonline.com.

| Process/Organism | Role of this compound | Context/Products | Source |

|---|---|---|---|

| Thermal Degradation of Carotenoids | Aroma compound derived | Cashew apple juice models | pharmaffiliates.comchemicalbook.combioberrylabs.comregentsciences.comresearchgate.net |

| Toasting of Food Products | Detected volatile compound | Pinole samples | scielo.org.mxunirioja.esresearchgate.net |

| Microbial Biotransformation (Yarrowia lipolytica) | Substrate | Transformed into 5-methylundecanedioic acid, 5-methylnonanedioic acid, 3-methylheptanedioic acid, 3-methylpentanedioic acid | ufs.ac.zaufs.ac.za |

| Biodegradation of Used Lubricating Oil | Component detected | Used synthetic lubricating oil | ui.ac.idkemdikbud.go.id |

Identification in Low-Density Polyethylene (B3416737) Degradation Processes

This compound has been identified as a degradation product of low-density polyethylene (LDPE). Studies investigating the biodegradation of LDPE by bacterial isolates, such as Cytobacillus sp. strain HMBC3, have detected this compound among the resulting compounds. nih.govjmb.or.kr It is also recognized as a volatile hydrocarbon product stemming from the thermal-oxidative degradation of polyolefins, including LDPE. mmu.ac.ukua.es The presence of such compounds in degraded plastics underscores their role as indicators of polymer breakdown.

Detection as a Volatile Organic Compound in Environmental Matrices

This compound is detected as a volatile organic compound across a range of environmental matrices, indicating its widespread presence and potential environmental implications.

Emission from Consumer Products (e.g., aerosols)

This compound is a known constituent emitted from certain consumer products, particularly aerosol coating products. The California Air Resources Board (CARB) lists this compound with Maximum Incremental Reactivity (MIR) values, which are used in the regulation of volatile organic compound emissions from such products. ca.govca.govregulations.govpuntofocal.gob.ar Its MIR value is reported as 0.72. ca.govca.govregulations.govpuntofocal.gob.ar

Table 1: Maximum Incremental Reactivity (MIR) Value for this compound in Aerosol Coating Products

| Compound | MIR Value |

| This compound | 0.72 |

Presence in Vehicle Cabin Air

Volatile organic compounds are commonly found in vehicle cabin air, often originating from the off-gassing of interior materials. pjoes.com While "methyldecanes" and "2-methylundecane" have been identified as pollutants in vehicle cabin air, this compound is also recognized as an analyte that can be detected in gaseous form, with relevance to systems and methods for passenger cabin air control and identifying compounds in vehicles. pjoes.comgoogle.comcombustion-engines.eu This suggests its potential presence as a volatile component within vehicle interiors.

Constituent of Used Engine Oils

This compound has been identified as a constituent of used engine oils. It is detected as a hydrocarbon component in these oils, often in studies assessing their composition before and after biodegradation processes. researchgate.netui.ac.idarcjournals.orgkemdikbud.go.id For instance, in analyses of used engine oil, this compound has been quantified among other hydrocarbon compounds. researchgate.netui.ac.id

Table 2: Detection of this compound in Used Engine Oil (Example Data)

| No. | Retention Time (min) | Relative Percentage (%) | Compound |

| 7 | 5.680 | 0.45 | This compound |

Note: Data extracted from a study on the biodegradation of used engine oil. researchgate.net

Volatile Fingerprinting in Food Products (e.g., black teas)

This compound has been identified in the volatile profiles of certain food products, indicating its utility in volatile fingerprinting. For example, it was detected during the analysis of volatile compounds in Docynia delavayi fruit using techniques such as Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). nih.gov While not explicitly listed as a key volatile in black teas in all studies, alkanes, as a class, are significant components of the volatile profile in black teas, contributing to their complex aroma. researchgate.net

Advanced Applications and Performance Enhancement in Energy Systems

Integration in Renewable Diesel and Jet Fuel Formulations

5-Methylundecane is a key component in the formulation of high-density renewable diesel and jet fuels, often blended with multicyclic sesquiterpanes. This integration aims to produce fuels that not only meet but often exceed the performance characteristics of their petroleum-derived counterparts.

High-density renewable diesel and jet fuels are generated by blending multicyclic sesquiterpanes with this compound, which functions as a synthetic paraffinic kerosene (B1165875) (SPK) acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org. Sesquiterpanes contribute high density and volumetric net heat of combustion (NHOC) to these blends acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org. The inclusion of this compound, a modestly branched paraffin (B1166041), is crucial for decreasing viscosity and increasing the cetane number of the blends acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org.

For instance, a surrogate diesel fuel was formulated with a blend comprising 65% sesquiterpanes and 35% this compound by volume acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org. To prepare a jet fuel surrogate, the amount of this compound (paraffin) was increased to 60% by volume, with the remaining 40% being sesquiterpanes google.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org. These blending strategies demonstrate the ability to custom-design fuel compositions for specific applications acs.orggoogle.comgreencarcongress.com.

The incorporation of this compound significantly impacts several critical fuel performance parameters:

Cetane Number: this compound has a remarkable cetane number of 67.0, making it an excellent component for improving the ignition quality of fuel blends acs.orgresearcher.life. The surrogate diesel fuel blend (65% sesquiterpanes, 35% this compound) achieved a cetane number of 45.7, which is well within the range for conventional diesel fuel acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org. The jet fuel surrogate (40% sesquiterpanes, 60% this compound) exhibited an even higher cetane number of 57.0 google.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org.

Volumetric Net Heat of Combustion (NHOC): While sesquiterpanes primarily impart high NHOC, this compound's role in optimizing the blend allows for high energy content. The diesel surrogate blend showed a volumetric NHOC of 134.0 thousand British thermal units (kBtu)/gallon acs.orggoogle.comgreencarcongress.compolito.ittechlinkcenter.orgresearchgate.netresearcher.lifeacs.org. The jet fuel surrogate had an NHOC of 124.6 kBtu/gallon google.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org.

Table 1: Performance Parameters of this compound Blends

The strategic blending of this compound with multicyclic sesquiterpanes enables the creation of renewable fuels with both high density and high cetane numbers google.comgreencarcongress.comtechlinkcenter.org. These blends can achieve densities higher than petroleum-derived diesel fuel and cetane numbers ranging between 45 and 57, making them suitable for use in conventional diesel engines acs.orggreencarcongress.com. This approach demonstrates that full-performance and even ultra-performance fuels can be generated by combining bio-derived sesquiterpanes and paraffins google.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org. The ability to synthesize renewable fuels that outperform petroleum-derived fuels is an emerging trend in biofuel development, offering opportunities for custom fuel design acs.orggoogle.comgreencarcongress.com.

Impact on Fuel Performance Parameters (e.g., cetane number, volumetric net heat of combustion, low-temperature properties, viscosity reduction)

Development of Bio-Derived Synthetic Paraffinic Kerosenes (SPK)

This compound is a notable example of a bio-derived synthetic paraffinic kerosene (SPK) acs.orgresearcher.liferesearchgate.net. It is a C12 hydrocarbon that can be generated from bioethanol, typically via 1-hexene (B165129) through an oligomerization and subsequent hydrogenation process acs.orggoogle.comresearcher.lifecosmic-etn.eusim2.be. This synthesis route highlights its potential for sustainable production from biomass sugars through a combination of fermentation and chemical catalysis acs.orggreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org. As a pure compound, this compound exhibits a high cetane number of 67.0 while maintaining excellent low-temperature properties acs.orgresearcher.life. SPK fuels, including those containing this compound, are characterized by their clean burning properties and minimal generation of coke or polyaromatics due to the absence of aromatic compounds greencarcongress.comncat.edu.

Potential as a Component in Synthetic Lubricants and Oils

This compound has been identified as a component in synthetic lubricating oils ui.ac.id. Synthetic lubricants, which include polyalphaolefins (PAOs) that are often derived from the polymerization of short-chain hydrocarbon molecules like alpha-olefins, offer several advantages over mineral base oils ui.ac.idfluidlife.com. These benefits include superior low-temperature fluidity, reduced volatility, enhanced high-temperature thermal stability, and improved oxidation resistance ui.ac.idfluidlife.comnyelubricants.com. The presence of this compound in such formulations suggests its potential contribution to these desirable properties, aligning with the characteristics of synthetic base oils known for their engineered performance ui.ac.idfluidlife.comdtic.mil.

Contribution to Enhanced Performance Biofuel Development

This compound significantly contributes to the development of enhanced performance biofuels. Its role as a modestly branched paraffin allows for the creation of renewable fuels that can achieve or even surpass the performance of conventional petroleum-derived fuels acs.orggreencarcongress.comresearcher.life. By combining this compound with high-density components like multicyclic sesquiterpanes, researchers can custom-design fuel compositions to optimize properties such as density, energy content, cetane number, and low-temperature viscosity acs.orggoogle.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.org. This capability supports the trend towards synthesizing full-performance and ultra-performance biofuels entirely from biomass sugars, offering a pathway to reduce the carbon footprint while potentially increasing the range and efficiency of various platforms acs.orggoogle.comgreencarcongress.compolito.itresearchgate.netresearcher.lifeacs.orgvdoc.pub.

Analytical Chemistry Methodologies for 5 Methylundecane Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a volatile compound like 5-methylundecane, gas chromatography is the method of choice.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound. helsinki.finih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. researchgate.net As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which fragments the molecules into a characteristic pattern of ions. nist.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. nih.gov The retention time, the time it takes for a compound to travel through the column, and its mass spectrum are used to identify and quantify the compound. researchgate.net

In the analysis of fuel diesel, for instance, programmed-temperature GC on a methylsilicone stationary phase (OV-1) has been used to separate various monomethylalkanes, including this compound. researchgate.net The identification of these isomers is confirmed by their mass spectra. researchgate.net

Table 1: GC-MS Data for select Monomethylundecane Isomers in Fuel Diesel Analysis

| Compound | Retention Time (min) | Relative Abundance | Key Mass Spectral Peaks (m/z) |

|---|---|---|---|

| 6-methylundecane | 1156.16 | 0.045 | 98, 70, 170 |

| This compound | 1157.36 | 0.120 | 84, 84, 170 |

| 4-methylundecane | 1161.21 | 0.112 | 70, 98, 170 |

| 2-methylundecane (B1362468) | 1165.48 | 0.075 | 42, 126, 170 |

| 3-methylundecane | 1166.21 | 0.088 | 56, 112, 170 |

Data sourced from a study on the gas chromatographic-mass spectrometric characterization of monomethylalkanes from fuel diesel. researchgate.net

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. helsinki.fichromatographyonline.com It involves exposing a fused-silica fiber coated with a polymeric stationary phase to a sample. chromatographyonline.com The analytes in the sample partition between the sample matrix and the fiber coating. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by MS. chromatographyonline.com

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. redalyc.org This is particularly useful for analyzing VOCs in complex matrices. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. helsinki.fi Common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen. helsinki.fi

HS-SPME-GC-MS has been successfully applied to the analysis of VOCs in various food products, such as cocoa husk and surface-ripened cheeses. redalyc.orgmdpi.com In a study on cocoa husk, a PDMS/DVB fiber was found to be effective for extracting a wide range of volatile compounds, including this compound. redalyc.org The optimization of extraction parameters like time and temperature is crucial for achieving high sensitivity and reproducibility. redalyc.org

Table 2: Example of Volatile Compounds Identified in Cocoa Husk using HS-SPME-GC-MS

| Compound | Linear Retention Index (LRI) |

|---|---|

| This compound | 1156 |

| 2,3-Diethyl-5-methylpyrazine | 1163 |

| Benzoic acid | 1170 |

| Methyl phenylacetate | 1179 |

Data adapted from a study on the aroma-active compounds in cocoa husk. redalyc.org

Volatile Solvent Extraction (VSE) followed by GC-MS/MS is another effective method for the analysis of volatile compounds. In a study on the aquatic plant Ludwigia stolonifera, VSE with n-hexane was used to extract volatile metabolites from the aerial parts and roots. acs.orgacs.org The subsequent analysis was performed using GC-MS/MS. This technique involves an initial extraction with a volatile solvent, which is then concentrated and injected into the GC-MS/MS system. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for complex samples. In this study, this compound was identified as one of the numerous volatile components in both the aerial parts and roots of the plant. acs.orgacs.org

Table 3: Relative Percentage of this compound in Ludwigia stolonifera

| Plant Part | Relative Percentage (%) |

|---|---|

| Aerial Parts | 1.19 |

| Roots | Not specified in the provided text |

Data from a comparative volatile profiling study of Ludwigia stolonifera. acs.orgacs.org

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

Spectroscopic and Other Characterization Methods in Synthesis and Degradation Studies

While chromatography is essential for separation, spectroscopy provides detailed structural information and is invaluable for confirming the identity of synthesized compounds and for studying the mechanisms of their degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. wikipedia.org It is based on the interaction of atomic nuclei with an external magnetic field. wikipedia.org For a molecule like this compound, ¹H NMR and ¹³C NMR are particularly informative. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity, while the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for structural confirmation of similar alkanes is well-established. For instance, the structure of a synthesized compound can be definitively confirmed by comparing its NMR spectra with predicted spectra or data from known compounds. chemicalbook.com

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. nih.gov The resulting FTIR spectrum provides a fingerprint of the functional groups present in a molecule. In the context of biodegradation, FTIR can be used to monitor changes in the chemical composition of a substance over time. For example, in studies of microbial degradation of hydrocarbons, FTIR can track the disappearance of alkane-related peaks and the appearance of peaks corresponding to metabolic intermediates, such as alcohols, aldehydes, or carboxylic acids. nih.gov This provides insights into the degradation pathway. While a specific study on the FTIR analysis of this compound biodegradation was not found, the technique's utility in monitoring the breakdown of similar hydrocarbons by microorganisms is well-documented. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Changes in Environmental Samples

Scanning Electron Microscopy (SEM) is a powerful analytical tool for visualizing the surface morphology of samples at high resolution. mdpi.comresearchgate.net In the context of environmental science, SEM is employed to observe the physical structure of samples, such as soil, sediment, or biological materials, and to detect changes caused by contamination with chemical compounds. nih.govacs.org While direct SEM studies focusing solely on this compound's effect on environmental sample morphology are not prevalent, the methodology is applicable to environments contaminated with alkanes and other hydrocarbons. nih.govacs.org

The technique involves scanning a sample with a focused beam of electrons. The interaction of these electrons with the sample's surface produces various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. researchgate.netcsic.es This allows for the detailed examination of topography, texture, and particle shape. researchgate.netaaqr.org For instance, SEM can be used to observe the formation of biofilms by hydrocarbon-degrading bacteria on contaminant surfaces or changes in the microstructure of soil aggregates exposed to petroleum products. nih.gov

Environmental Scanning Electron Microscopy (ESEM) is a particularly relevant advancement, as it allows for the imaging of wet, oily, or non-conductive samples in their near-natural state with minimal sample preparation. mdpi.comunizar.esthermofisher.com This is achieved by operating with a gaseous atmosphere (typically water vapor) inside the specimen chamber, which neutralizes the charge buildup that would otherwise distort the image on non-conductive samples. unizar.esthermofisher.com This capability is crucial for studying delicate biological samples or the interaction of hydrocarbons with hydrated materials without introducing artifacts from drying or coating processes. mdpi.comthermofisher.com

When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the sample, helping to distinguish between organic and inorganic particles and confirming the presence of elements associated with the contamination source. acs.orgacs.org Therefore, SEM and ESEM are vital methodologies for investigating the micro-scale morphological impacts of alkane contamination in environmental samples.

Quantitative Analysis and Emission Profiling

Quantitative analysis of this compound is critical for assessing its presence and concentration, particularly in enclosed environments and as a component in fuels. This involves determining its emission rates from various sources and characterizing its properties according to established industry standards.

Determination of Emission Rates in Enclosed Environments

This compound has been identified as a volatile organic compound (VOC) emitted from materials used in enclosed environments, such as vehicle interiors. researchgate.net The determination of its emission rate is essential for understanding indoor air quality and potential human exposure.

Research conducted on a new electric vehicle over 21 months provided detailed insights into the emission characteristics of this compound. researchgate.net The study found that emission rates are strongly influenced by environmental conditions, particularly temperature. For certain VOCs, including this compound, emission rates during the summer were found to be 71 to 182 times higher than in the winter. researchgate.net This highlights the significant impact of temperature on the off-gassing of this compound from interior materials.

Furthermore, the age of the vehicle was shown to affect emission rates, with a general trend of decreasing emissions over time for many VOCs. researchgate.net However, for alkanes like this compound, the decay of the emission rate was found to be relatively minor compared to other compound classes like aromatics. researchgate.net This suggests a more persistent emission profile for this branched alkane.

The methodology for such studies typically involves collecting air samples from the enclosed environment (e.g., a vehicle cabin or an emission test chamber) onto a sorbent material, followed by thermal desorption and analysis using gas chromatography-mass spectrometry (GC-MS). mdpi.compjoes.com This allows for the identification and quantification of individual VOCs. The area-specific emission rate (qA), expressed in micrograms per square meter per hour (µg/m²·h), is then calculated to characterize the strength of the emission source. mdpi.com

Table 1: Emission Rate Research Findings for this compound

| Parameter | Observation | Source |

|---|---|---|

| Temperature Influence | Emission rates in summer were 71–182 times higher than in winter for a group of VOCs including this compound. | researchgate.net |

| Vehicle Age Influence | The decay of the emission rate over time for alkanes, including this compound, was relatively minor compared to other VOC classes. | researchgate.net |

| Environment | Detected in emissions within a new electric vehicle cabin. | researchgate.net |

Application of Industry Standards for Fuel Characterization (e.g., ASTM D6890, ASTM D7094)

This compound is a significant compound in the development of renewable and synthetic fuels, where it is used as a synthetic paraffinic kerosene (B1165875) (SPK) or a blendstock to improve fuel properties. acs.orgresearcher.lifeacs.org To ensure these fuels meet performance and safety requirements, their properties are characterized using standardized test methods from organizations like ASTM International.

ASTM D7094: Standard Test Method for Flash Point by Modified Continuously Closed Cup (MCCCFP) Tester. The flash point is the lowest temperature at which a volatile material can vaporize to form an ignitable mixture in air. It is a crucial safety specification for fuels. google.comgoogleapis.com ASTM D7094 is a standard method used to determine the flash point of fuels containing this compound. acs.orggoogle.com

By blending this compound with other renewable components like sesquiterpanes, researchers have been able to create advanced diesel and jet fuel surrogates that meet key specifications. acs.orgacs.org For example, a blend of 35% this compound with 65% sesquiterpanes produced a diesel surrogate with a DCN of 45.7, while a blend with 60% this compound yielded a jet fuel surrogate with a DCN of 57.0. acs.orgacs.org These examples demonstrate the practical application of ASTM standards in the research and development of fuels containing this compound.

Table 2: Properties of Fuel Blends Containing this compound

| Fuel Blend Composition | Property | Value | ASTM Standard | Source |

|---|---|---|---|---|

| Pure this compound | Derived Cetane Number (DCN) | 67.0 | ASTM D6890 | researcher.life |

| 35% this compound / 65% Sesquiterpanes | Derived Cetane Number (DCN) | 45.7 | ASTM D6890 | acs.orgacs.org |

| 35% this compound / 65% Sesquiterpanes | Density | 0.853 g/mL | N/A | acs.orgacs.org |

| 60% this compound / 40% Sesquiterpanes | Derived Cetane Number (DCN) | 57.0 | ASTM D6890 | acs.orgacs.org |

| 60% this compound / 40% Sesquiterpanes | Density | 0.806 g/mL | N/A | acs.orgacs.org |

Computational and Theoretical Chemical Investigations of 5 Methylundecane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are indispensable for elucidating the molecular structure and conformational landscape of compounds such as 5-Methylundecane. These methods, which include ab initio electronic structure calculations like Hartree-Fock and Møller-Plesset perturbation theory, as well as Density Functional Theory (DFT), enable a detailed analysis of a molecule's geometry and energy minima acs.orgcapes.gov.brmdpi.com.

For alkanes, these computational approaches are vital for identifying and characterizing various conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds acs.orgcapes.gov.brucl.ac.uk. Key properties investigated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape and flexibility ejmste.com. The conformational behavior of alkanes, including branched ones like this compound, is significantly influenced by nonbonded repulsive-attractive (van der Waals) interactions between hydrogen atoms acs.org.

Studies on n-alkanes have demonstrated the ability of high-level ab initio calculations to accurately predict conformational energies, such as gauche energies, and rotational energy barriers capes.gov.br. For example, the energy difference between various conformers of n-alkanes typically falls within the range of 1-3 kcal/mol ucl.ac.uk. These calculations provide critical data for understanding the relative stabilities of different conformers and the energy required for their interconversion. While quantum chemical calculations can be computationally intensive for larger systems, molecular mechanics (MM) methods, often parameterized using quantum chemical data, offer a more efficient alternative for structural optimization and conformational analysis, especially for larger molecules mdpi.comucl.ac.uk. These methods aim to reproduce properties like heats of formation and conformational distributions, providing a comprehensive understanding of molecular flexibility acs.orgucl.ac.uk.

Graph Theoretical Approaches in Alkane Chemistry

Chemical graph theory provides a unique mathematical framework for representing and analyzing molecular structures. In this approach, molecules are depicted as graphs where atoms correspond to vertices and chemical bonds correspond to edges uobaghdad.edu.iq. This representation allows for the derivation of numerical descriptors, known as topological indices, which encode structural information and can be correlated with various physicochemical properties of compounds uobaghdad.edu.iqresearchgate.net.

A prominent descriptor in this field is graph energy, which originated from Hückel molecular orbital (HMO) theory and was later formally defined as the sum of the absolute values of the eigenvalues of the adjacency matrix of a molecular graph uobaghdad.edu.iqresearchgate.netmdpi.comresearchgate.net.

The graph energy of a molecular graph is a well-defined mathematical quantity that has found significant applications as a topological descriptor in chemistry uobaghdad.edu.iqresearchgate.net. For alkanes, including branched structures like this compound, graph energy serves as a descriptor for saturated systems and has been shown to correlate with various physicochemical properties .

Computational studies have demonstrated that graph energies derived for alkanes and their methyl-substituted counterparts can be used to establish strong linear relationships for predicting their respective graph energies mdpi.com. The high correlation coefficients observed in such analyses ensure reliable predictions of graph energies, which can be obtained through relatively simple calculations based on the molecular graph's order (number of vertices) mdpi.com. When dealing with structural isomers, such as those of this compound, the average graph energy values of isomers with the same number of vertices are often incorporated into calculations to enhance prediction accuracy mdpi.com. The concept of "smoothness" in topological indices, including graph energy, implies that similar molecular structures should exhibit similar index values, a desirable characteristic for any molecular descriptor mdpi.comresearchgate.netkg.ac.rs.

The concepts of structure sensitivity and abruptness of graph energy are critical for evaluating the robustness and discriminatory power of topological indices. Structure sensitivity refers to how a graph's energy changes in response to minor structural modifications, while abruptness quantifies sudden changes in this value mdpi.comresearchgate.netkg.ac.rsscribd.com. For a topological index to be chemically useful, it must exhibit smoothness, meaning that small structural variations should lead to correspondingly small changes in the index value mdpi.comresearchgate.net.

Research in this area often involves examining molecular graphs that differ by a small graph edit distance, such as the addition of an edge and its endpoint mdpi.com. For alkanes and other molecular graphs, studies indicate that both structure sensitivity and abruptness of graph energy tend to decrease as the size or "order" of the molecule increases mdpi.comresearchgate.net. Computational tests are routinely performed to calibrate these measures for various topological indices, often utilizing datasets of tree graphs that represent alkanes with different numbers of vertices kg.ac.rs. The primary objective of such investigations is to ensure that these descriptors possess sufficient sensitivity to differentiate between various isomers, thereby validating their utility in chemical graph theory researchgate.net.

Analysis of Graph Energy in Molecular Graphs

Molecular Modeling and Simulation in Chemical Process Design

Molecular modeling and simulation are foundational computational methodologies employed in chemical engineering for the design, analysis, and optimization of chemical processes fkit.hrunirioja.esnih.govacs.orgresearchgate.netmdpi.com. These techniques enable the prediction of properties for novel chemical products and the enhancement of existing processes to improve efficiency and sustainability nih.govresearchgate.net. The approach involves bridging the gap between molecular-level interactions and macroscopic process behaviors, spanning a wide range of length and time scales unirioja.eseuropa.eu. Methods such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are frequently utilized to investigate phenomena from fundamental molecular interactions to phase equilibria and transport processes mdpi.comunirioja.esresearchgate.netbohrium.com. For alkanes, molecular simulations can accurately predict thermodynamic properties like liquid densities, heats of vaporization, and vapor-liquid equilibrium curves, which are essential for informed process design decisions acs.org.

Reinforcement Learning (RL) frameworks represent a cutting-edge application of artificial intelligence in digital chemistry, providing simulated laboratory environments for chemical discovery and process optimization github.iosemanticscholar.orgopenreview.netcanada.caopenreview.net. ChemGymRL is a notable example of such a framework, offering a suite of interconnected virtual chemical "benches" (e.g., reaction, distillation, extraction) where RL agents can be trained to perform complex chemical tasks github.ioopenreview.netcanada.ca.

These frameworks facilitate the development and refinement of RL agents for optimizing chemical synthesis pathways in a safe and efficient manner, significantly reducing the need for extensive real-world experimentation github.ioopenreview.netopenreview.net. An RL agent in this context learns by executing actions, observing the outcomes, and iteratively updating its internal model based on the results, mirroring the iterative process of an experimental scientist github.io. While this compound is not explicitly cited as a specific target molecule within the illustrative examples of ChemGymRL, as a representative alkane, its synthesis or purification could be conceptualized and studied within such a framework. For instance, an RL agent could be trained to identify optimal reaction conditions for synthesizing this compound or to optimize its separation from a mixture using simulated distillation or extraction processes available within the ChemGymRL environment github.ioopenreview.net. The modular design of ChemGymRL allows for the customization and expansion of these virtual benches to accommodate new chemical processes and reactions canada.ca.

For purification, molecular modeling techniques are employed to understand and optimize separation processes. For example, the study of sorption and diffusion in porous materials like zeolites is highly relevant for the efficient separation of hydrocarbons, including alkanes bohrium.com. Molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations have been extensively utilized to investigate the diffusion and sorption characteristics of alkanes and their mixtures within such materials, yielding crucial insights into separation efficiencies bohrium.com. Furthermore, Artificial Neural Networks (ANNs), often trained with data generated from molecular simulations, can be effectively used for predictive modeling of sorption and diffusion phenomena, thereby contributing to process optimization bohrium.com. The overarching goal is to transition towards a model-based, optimization-driven approach to process synthesis, where complex problems are systematically addressed through multi-scale modeling frameworks nih.govresearchgate.neteuropa.eu. This includes the optimization of reactor designs, the implementation of process intensification strategies, and the development of advanced control techniques mdpi.comeuropa.eu. The accuracy of molecular property predictions during the optimization phase is paramount for maximizing experimental success rates and minimizing associated costs mdpi.com.

Environmental Behavior and Ecological Interactions of 5 Methylundecane

Atmospheric Chemistry and Fate as a Volatile Organic Compound

Volatile organic compounds (VOCs) are ubiquitous in both outdoor and indoor air and are recognized as significant air pollutants. pjoes.com Their concentrations are often observed to be higher in indoor environments compared to outdoor settings. pjoes.com 5-Methylundecane is identified as a VOC, particularly noted for its emissions from vehicle cabin materials and its presence in consumer products. researchgate.netaaqr.org

In the atmosphere, VOCs undergo oxidation by radical species such as hydroxyl (OH), ozone (O₃), and nitrate (B79036) (NO₃) radicals. This oxidation process reduces their volatility, promoting their condensation into the aerosol phase to form Secondary Organic Aerosols (SOA). acs.org These atmospheric oxidation processes are crucial as they can influence new particle formation, particle growth, and the aging of existing particles, thereby altering their physicochemical properties, including optical properties and hygroscopicity. acs.org Studies on C12 alkanes, including 2-methylundecane (B1362468) (an isomer of this compound), indicate that branched structures tend to lead to fragmentation and the formation of more volatile products, which generally results in lower SOA yields compared to cyclic alkanes. copernicus.orgresearchgate.net

Influence of Environmental Factors on Emission Rates (e.g., temperature, age)

The emission rates of VOCs, including this compound, are significantly influenced by environmental factors such as temperature and age. Research on vehicle cabin emissions has shown a positive correlation between the emission rate of total VOCs and in-cabin temperature. researchgate.net Specifically for this compound, emission rates observed during summer months can be substantially higher, ranging from 71 to 182 times greater than those recorded during winter. researchgate.net This phenomenon is attributed to the increased energy transfer to the liquid phase at higher temperatures, which promotes the transition of molecules into vapor, consequently increasing vapor pressure and VOC emissions. researchgate.net

Table 1: Influence of Temperature on this compound Emission Rates in Vehicle Cabins

| Environmental Factor | Impact on this compound Emission Rate | Reference |

| Increased Temperature | Positively correlated; 71-182 times higher in summer vs. winter | researchgate.net |

| Vehicle Age | Minor decrease over time | researchgate.net |

Biotransformation Pathways in Microbial Systems

Biotransformation is a natural process through which organic compounds are chemically modified by microorganisms, including bacteria, fungi, and their enzymes. This process typically leads to a reduction in the persistence and toxicity of the chemical compounds while largely preserving the original carbon skeleton. medcraveonline.com Microorganisms are recognized as the primary agents responsible for degrading petroleum hydrocarbons in contaminated ecosystems. kemdikbud.go.id

Many bacterial, yeast, and fungal species are capable of utilizing petroleum hydrocarbons as a source of energy and building materials for their cellular structures. Notable genera involved in hydrocarbon degradation include Pseudomonas, Methylobacterium, Bacillus megaterium, Ochrobactrum, Acinetobacter, Streptococcus, and Candida. ui.ac.id Among these, Pseudomonas species have been extensively studied due to their proficiency in degrading a broad spectrum of aromatic and aliphatic hydrocarbons. ijcmas.com

This compound has been identified as a component of used synthetic lubricating oil that is susceptible to biodegradation. ui.ac.id For instance, the bacterial strain Brevundimonas diminuta AKL 1.6 has demonstrated the ability to utilize used synthetic lubricating oil as its sole carbon source, effectively degrading most of the hydrocarbons present within the oil over a 14-day incubation period. ui.ac.id

Role in Polyethylene (B3416737) Degradation by Bacterial Strains

Historically, polyethylene (PE) has been considered largely non-biodegradable due to its robust chemical structure. However, recent research has provided evidence of bacterial strains capable of degrading PE. nih.gov The microbial degradation of plastic polymers, including PE, is a multi-stage process involving microbial colonization, biodeterioration, biofragmentation, assimilation, and ultimately, mineralization. nih.gov

Specific bacterial strains, such as Enterobacter asburiae YT1 and Bacillus sp. YP1, isolated from the guts of waxworms (Plodia interpunctella), have shown the capacity to degrade PE films. In a 60-day incubation period, Enterobacter asburiae YT1 degraded approximately 6.1 ± 0.3% of PE films, while Bacillus sp. YP1 degraded about 10.7 ± 0.2%. nih.gov Other bacterial genera reported to have PE degradation capabilities include Pseudomonas, Arthrobacter, and Acinetobacter. nih.gov

While this compound is an alkane and alkanes are generally involved in hydrocarbon degradation pathways, direct research specifically detailing the role of this compound as a product or intermediate in the bacterial degradation of polyethylene was not explicitly found in the provided sources. However, the broader context of alkane degradation by these bacterial systems suggests a potential, albeit unconfirmed, involvement.

Table 2: Polyethylene Degradation by Bacterial Strains

| Bacterial Strain | Source | Degradation Capacity (PE Film Weight Loss) | Incubation Period | Reference |

| Enterobacter asburiae YT1 | Waxworm gut | ~6.1 ± 0.3% | 60 days | nih.gov |

| Bacillus sp. YP1 | Waxworm gut | ~10.7 ± 0.2% | 60 days | nih.gov |

| Brevundimonas diminuta AKL 1.6 | Used lubricating oil (general hydrocarbons) | Utilizes most hydrocarbons | 14 days | ui.ac.id |

Presence in Environmental Contaminant Studies (e.g., engine oil constituents on building materials)

This compound is recognized as a constituent found in used synthetic lubricating oil. ui.ac.id Used engine oil, after a period of operation, becomes enriched with various hydrocarbons, including long-chain and cyclic alkanes, and can contain heavy polycyclic aromatic hydrocarbons (PAHs) that pose environmental and health hazards. kemdikbud.go.idui.ac.id The biodegradation of these complex mixtures, including components like this compound, by microorganisms represents a crucial mechanism for reducing hydrocarbon pollution in contaminated environments. kemdikbud.go.id While this compound is a known component of engine oil, direct evidence of its presence specifically as an "engine oil constituent on building materials" was not detailed in the provided research findings. However, its presence in engine oil implies its potential as an environmental contaminant in scenarios where such oils are released into the environment.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in 5-Methylundecane Chemistry

Recent research has highlighted this compound's crucial role as a component in high-performance, bio-derived fuels. A notable advancement involves its use as a synthetic paraffinic kerosene (B1165875) (SPK) acs.orggoogle.comgreencarcongress.comacs.org. When blended with multicyclic sesquiterpanes, this compound contributes to renewable diesel and jet fuels that exhibit superior characteristics, including higher density, volumetric net heat of combustion (NHOC), and cetane numbers, often surpassing those of conventional petroleum-derived fuels acs.orggoogle.comgreencarcongress.comacs.org.

Specific research findings demonstrate the efficacy of these blends:

A surrogate diesel fuel, composed of 65% sesquiterpanes and 35% this compound, achieved a cetane number of 45.7, a density of 0.853 g/mL, and a volumetric NHOC of 134.0 thousand British thermal units (kBtu)/gallon acs.orggoogle.comgreencarcongress.comacs.org.

For jet fuel applications, a blend containing 60% this compound and 40% sesquiterpanes resulted in a jet fuel surrogate with a cetane number of 57.0, a density of 0.806 g/mL, a kinematic viscosity of 8.3 mm²/s at -20 °C, and a NHOC of 124.6 kBtu/gallon acs.orggoogle.comgreencarcongress.comacs.orgacs.org.

The synthesis of this compound has advanced, with methods demonstrating its preparation from 1-hexene (B165129) through oligomerization catalyzed by Cp₂ZrCl₂ and methylaluminoxane (B55162) (MAO), followed by hydrogenation over a Pd/C catalyst acs.orgcosmic-etn.eu. Furthermore, its derivation from bioethanol underscores a pathway toward more sustainable production acs.orgresearchgate.net.

Beyond its fuel applications, this compound has been identified as an aroma compound, formed during the thermal degradation of carotenoids in cashew apple juice models pharmaffiliates.combioberrylabs.comchemicalbook.com. In the realm of health sciences, it has emerged as a potential biomarker for neurological conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) in exhaled breath analysis, opening avenues for non-invasive diagnostics mdpi.com. Its derivatives also show promise in materials science, with this compound-5-thiol being utilized in the synthesis of gold nanoparticles researchgate.netresearchgate.net. Additionally, this compound has been observed as a degradation product in the bioremediation of low-density polyethylene (B3416737) (LDPE) by certain bacterial strains jmb.or.kr.

The key properties of this compound in biofuel blends are summarized in the table below:

| Fuel Type Surrogate | Blend Composition (Volume %) | Cetane Number | Density (g/mL) | Volumetric NHOC (kBtu/gallon) | Kinematic Viscosity at -20 °C (mm²/s) |

| Diesel | 35% this compound, 65% Sesquiterpanes | 45.7 | 0.853 | 134.0 | Not specified for diesel surrogate |

| Jet | 60% this compound, 40% Sesquiterpanes | 57.0 | 0.806 | 124.6 | 8.3 |

Challenges and Opportunities in Sustainable Production and Utilization

The journey toward the widespread and sustainable production and utilization of this compound presents both challenges and significant opportunities. A primary challenge in sustainable production lies in the cost-effectiveness and carbon intensity of current biofuel pathways that rely on ethanol (B145695) and fatty acids acs.org. The large-scale deployment of bio-based chemicals in Europe, for instance, faces hurdles related to biomass availability and high energy expenditures alignedproject.eu. Moreover, integrating with sustainable hydrogen value chains remains a challenge, as a substantial portion of current hydrogen production still depends on fossil fuels alignedproject.eu.

Despite these challenges, opportunities for sustainable production are considerable. The ability to synthesize this compound from bioethanol via 1-hexene offers a promising renewable route acs.orggoogle.comacs.orgresearchgate.net. The ongoing development of custom-designed renewable fuels that surpass the performance of petroleum-derived fuels represents a significant opportunity for innovation in the biofuel sector acs.orggreencarcongress.com. Advancements in catalytic processes, including the use of nanocatalysts and heterogeneous catalysts for olefin oligomerization and hydrogenation, are crucial for enhancing the efficiency and sustainability of this compound synthesis cosmic-etn.euresearchgate.net. Furthermore, the potential to generate the components of this compound-containing fuel blends from biomass sugars through a combination of fermentation and chemical catalysis offers a pathway toward industrial-scale production acs.org.

In terms of sustainable utilization, this compound offers clear advantages. Its inclusion in fuel blends significantly improves critical properties such as density, cetane number, and viscosity, making these renewable fuels highly suitable for demanding high-performance diesel and jet applications acs.orggoogle.comgreencarcongress.comacs.org. The individual components of these blends can also be used to enhance the properties of other biofuels and conventional fuels greencarcongress.com. The development of bio-based, zero-aromatic jet fuels, which include this compound, holds the promise of substantially reducing the environmental impact of commercial and military aviation researchgate.net.

Emerging Research Frontiers and Interdisciplinary Applications

The research landscape for this compound is dynamic, with several emerging frontiers and interdisciplinary applications. Continued advancements in the design of custom fuel compositions derived from biomass are expected to lead to even higher-performing sustainable aviation and diesel fuels acs.orggreencarcongress.com. This includes exploring novel blendstocks and optimizing the ratios to achieve specific performance targets.

The identification of this compound as a biomarker for neurological diseases like Alzheimer's and Parkinson's opens a new frontier in medical diagnostics mdpi.com. Future research will likely focus on validating its reliability as a biomarker, understanding its role in disease progression, and developing sensitive and specific detection methods for non-invasive breath analysis. This interdisciplinary area bridges chemistry with clinical medicine and diagnostics.

In materials science, the utilization of this compound's thiol derivatives in the synthesis of gold nanoparticles suggests broader applications in nanotechnology researchgate.netresearchgate.net. This could lead to the development of new functional materials with tailored properties for catalysis, electronics, or biomedical applications.

The observation of this compound as a product of plastic biodegradation points to its relevance in environmental science and bioremediation jmb.or.kr. Further research could explore the mechanisms of its formation during plastic degradation and investigate the potential of specific microbial strains for efficient plastic waste management.

Furthermore, its presence as a volatile organic compound (VOC) in various natural sources, such as cashew apple juice and cassava plants, and even in cricket flour, highlights its role in flavor chemistry, plant defense mechanisms, and food science pharmaffiliates.combioberrylabs.comchemicalbook.comembrapa.brcabidigitallibrary.org. This area could lead to insights into natural product chemistry, pest control strategies, and the development of novel food ingredients.

Finally, the integration of computational chemistry and artificial intelligence, exemplified by frameworks like "ChemGymRL" for reinforcement learning in digital chemistry, represents an exciting future direction openreview.net. These advanced computational tools could accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict novel applications for compounds like this compound, significantly impacting the efficiency and innovation in chemical research and development.

常见问题

Q. How can interdisciplinary research integrate this compound’s chemical properties into materials science or renewable energy applications?

- Methodological Guidance : Collaborate with materials scientists to test this compound as a phase-change material (PCM) for thermal storage. Characterize thermal stability using thermogravimetric analysis (TGA) and cyclic voltammetry for energy density. Publish protocols in open-access repositories to encourage replication .

Data Presentation and Publication Standards

- Tables : Include retention indices (GC), NMR chemical shifts (ppm), and thermodynamic constants (ΔH, logP) with standard deviations.

- Figures : Highlight structural motifs in schematics and reaction pathways in flowcharts. Avoid overcrowding spectra; use insets for zoomed regions .

- References : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST, PubMed). Exclude non-peer-reviewed sources like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。